molecular formula C17H15NO2 B11691346 N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11691346
M. Wt: 265.31 g/mol
InChI Key: RONISXQLRCPHII-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2-(2,4-dimethylphenyl)-2H-benzotriazole
  • 2,4-dimethylphenylamine

Uniqueness

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific structure, which combines a benzofuran ring with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO2/c1-11-7-8-14(12(2)9-11)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19)

InChI Key

RONISXQLRCPHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C

Origin of Product

United States

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